Cas no 2230807-48-2 (2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride)
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride
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- Inchi: 1S/C9H15N3O.ClH/c1-12-6-5-11-8(12)9(13-2)3-4-10-7-9;/h5-6,10H,3-4,7H2,1-2H3;1H
- InChI Key: OKSYTNGJGJSWQS-UHFFFAOYSA-N
- SMILES: O(C1(C2=NC=CN2C)CNCC1)C.Cl
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM416288-1g |
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2230807-48-2 | 95%+ | 1g |
$1557 | 2024-07-18 | |
| A2B Chem LLC | AY04532-50mg |
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2230807-48-2 | 95% | 50mg |
$352.00 | 2024-01-01 | |
| A2B Chem LLC | AY04532-100mg |
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2230807-48-2 | 95% | 100mg |
$510.00 | 2024-01-01 | |
| A2B Chem LLC | AY04532-250mg |
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2230807-48-2 | 95% | 250mg |
$713.00 | 2024-01-01 | |
| A2B Chem LLC | AY04532-500mg |
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2230807-48-2 | 95% | 500mg |
$1103.00 | 2024-01-01 | |
| A2B Chem LLC | AY04532-1g |
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2230807-48-2 | 95% | 1g |
$1403.00 | 2024-01-01 | |
| Enamine | EN300-6474293-0.05g |
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2230807-48-2 | 95.0% | 0.05g |
$301.0 | 2025-03-15 | |
| Enamine | EN300-6474293-0.1g |
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2230807-48-2 | 95.0% | 0.1g |
$451.0 | 2025-03-15 | |
| Enamine | EN300-6474293-0.25g |
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2230807-48-2 | 95.0% | 0.25g |
$644.0 | 2025-03-15 | |
| Enamine | EN300-6474293-0.5g |
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride |
2230807-48-2 | 95.0% | 0.5g |
$1014.0 | 2025-03-15 |
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride
Introduction to 2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride (CAS No. 2230807-48-2)
2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2230807-48-2, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The structural framework of this molecule combines a pyrrolidine moiety with an imidazole ring, both of which are well-documented for their roles in biological activity and pharmacological interactions.
The dihydrochloride salt form of this compound enhances its solubility and stability, making it a valuable candidate for further investigation in various biochemical pathways. The presence of a methyl group at the 1-position of the imidazole ring and a methoxy group on the pyrrolidine ring introduces specific electronic and steric properties that can influence its binding affinity and metabolic stability. These features make it an intriguing subject for researchers exploring novel therapeutic agents.
In the context of contemporary pharmaceutical research, compounds like 2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride are being evaluated for their potential in modulating key biological targets. The pyrrolidine scaffold is frequently encountered in bioactive molecules due to its ability to mimic natural amino acid structures, thereby facilitating interactions with biological receptors. Similarly, the imidazole ring is a common pharmacophore in drugs targeting neurological disorders, inflammation, and infectious diseases.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The combination of a pyrrolidine and imidazole moiety in 2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride suggests potential applications in areas such as central nervous system (CNS) disorders, where both scaffolds have shown promise. For instance, derivatives of imidazole have been explored for their antiviral and anti-inflammatory properties, while pyrrolidine-based compounds have been investigated for their role in enzyme inhibition.
The methoxy group on the pyrrolidine ring further diversifies the chemical space available for drug design. This functional group can influence both the electronic distribution and hydrogen bonding capabilities of the molecule, which are critical factors in determining its interaction with biological targets. Additionally, the dihydrochloride form ensures that the compound is highly soluble in aqueous solutions, facilitating its use in formulation development and preclinical studies.
One of the most compelling aspects of 2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride is its potential as a lead compound for further optimization. Researchers are increasingly leveraging computational methods such as molecular docking and virtual screening to identify promising candidates like this one. These approaches allow for rapid evaluation of binding affinities and metabolic stability, accelerating the drug discovery process.
The compound's structural features also make it an attractive candidate for exploring novel mechanisms of action. For example, the presence of both a basic nitrogen (from the imidazole ring) and an acidic proton (from the pyrrolidine nitrogen) could enable multiple interactions with biological targets, enhancing its therapeutic efficacy. Such multifunctionality is highly valued in modern drug design, where targeting multiple pathways simultaneously can lead to more robust therapeutic outcomes.
In conclusion, 2-(3-methoxypyrrolidin-3-yl)-1-methyl-1H-imidazole dihydrochloride (CAS No. 2230807-48-2) represents a promising compound in pharmaceutical chemistry. Its unique structural composition, combining a pyrrolidine, an imidazole, and a methyl group, along with its salt form enhancing solubility, positions it as a valuable asset for ongoing research. As advancements continue to be made in drug discovery technologies, compounds like this one are likely to play a pivotal role in developing next-generation therapeutics.
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